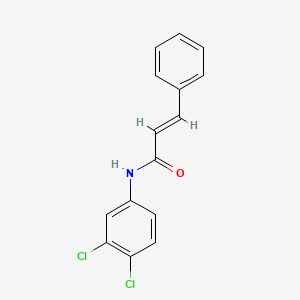

N-(3,4-dichlorophenyl)-3-phenylacrylamide

Description

Contextualization of Acrylamide (B121943) Scaffolds in Modern Drug Discovery Research

The acrylamide functional group has become a prominent feature in the design of covalent inhibitors, which form a stable, irreversible bond with their biological targets. This mode of action can offer advantages in terms of potency and duration of effect. Acrylamides are frequently employed as "warheads" in drug design, engineered to react with specific nucleophilic amino acid residues, such as cysteine, within the active site of a target protein. researchgate.net This strategy has been successfully utilized in the development of approved drugs, particularly in the area of oncology. lkdkbanmerucollege.ac.innih.gov

Beyond their role as covalent modifiers, the incorporation of an acrylamide group can also enhance the drug-like properties of a molecule. Research has shown that the acrylamide moiety can improve both aqueous solubility and membrane permeability, key physicochemical characteristics that influence a compound's pharmacokinetic profile. nih.gov

Historical Perspective and Significance of Arylacrylamide Derivatives in Academic Studies

Arylacrylamide derivatives, a broad class to which N-(3,4-dichlorophenyl)-3-phenylacrylamide belongs, have been synthesized and evaluated for a wide array of potential applications. Historically, these compounds have been explored for their utility in materials science, for instance as components of polymers and hydrogels for biomedical applications. researchgate.net In medicinal chemistry, the parent structure, cinnamic acid, and its derivatives are naturally occurring compounds with a long history of investigation, showing a wide spectrum of biological effects including anti-inflammatory, antioxidant, and antimicrobial properties. researchgate.net

The synthesis of various N-arylcinnamamides, a subclass of arylacrylamides, has been a focus of numerous studies aiming to explore their therapeutic potential. These investigations have revealed that modifications to the aryl ring can significantly influence the biological activity of the resulting compounds, leading to the discovery of derivatives with promising antimicrobial and anticancer effects. lkdkbanmerucollege.ac.inmdpi.comnih.gov

Current Research Landscape and Academic Interest in this compound

The primary academic interest in this compound has centered on its potential as an antimicrobial agent. A key study systematically synthesized a series of N-arylcinnamamides to evaluate their biological activities. Within this series, this compound, also referred to as (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide, was specifically prepared and assessed for its antimycobacterial properties.

The synthesis of this compound was achieved through a microwave-assisted reaction. This method involved the activation of cinnamic acid's carboxyl group with phosphorus trichloride (B1173362), followed by the reaction of the resulting acyl chloride with 3,4-dichloroaniline (B118046) in dry chlorobenzene (B131634) to yield the final amide product. researchgate.net

Subsequent biological screening identified this compound as having notable activity against Mycobacterium tuberculosis H37Ra. The compound exhibited a minimum inhibitory concentration (MIC) of 27.38 µM against this strain. researchgate.net Furthermore, when evaluated for its toxicity against a human cell line (THP-1), the compound did not show any significant lethal effects, suggesting a degree of selectivity for the mycobacterial target over mammalian cells. researchgate.net

This specific research highlights the ongoing effort to identify novel chemical entities to combat infectious diseases like tuberculosis, and positions this compound as a lead compound worthy of further investigation and optimization in this therapeutic area.

Compound Information Table

| Compound Name | Other Names | Molecular Formula |

| This compound | (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide | C₁₅H₁₁Cl₂NO |

| Cinnamic acid | 3-phenylacrylic acid | C₉H₈O₂ |

| 3,4-Dichloroaniline | 3,4-Dichlorobenzenamine | C₆H₅Cl₂N |

| Phosphorus trichloride | PCl₃ | |

| Chlorobenzene | C₆H₅Cl |

Research Findings for this compound

| Biological Target | Assay Type | Result (MIC) | Cytotoxicity (THP-1 cells) | Source |

| Mycobacterium tuberculosis H37Ra | Minimum Inhibitory Concentration | 27.38 µM | Not significantly lethal | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO/c16-13-8-7-12(10-14(13)17)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXSTPSWPSDZTR-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42174-34-5 | |

| Record name | NSC191395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4-DICHLOROPHENYL)-3-PHENYLACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Chemical Derivatization of N 3,4 Dichlorophenyl 3 Phenylacrylamide Analogues

Methodologies for the Synthesis of the Core N-(3,4-dichlorophenyl)-3-phenylacrylamide Scaffold

The fundamental structure of this compound is typically assembled through the formation of an amide bond between a substituted aniline (B41778) and a cinnamic acid derivative. The efficiency and selectivity of this reaction are paramount for both laboratory-scale research and potential larger-scale production.

Optimization of Reaction Conditions and Yield for Research Scale Synthesis

The synthesis of N-arylcinnamamides, including the this compound core, is often achieved by coupling the corresponding cinnamic acid with a substituted aniline. A common and effective method involves the condensation of a (di)chlorocinnamic acid with an appropriate aniline. nih.gov For instance, the synthesis of a series of (2E)-3-(3,4-dichlorophenyl)-N-arylprop-2-enanilides was accomplished using phosphorus trichloride (B1173362) in dry chlorobenzene (B131634) under microwave irradiation. nih.gov This approach facilitates the reaction between 3,4-dichlorocinnamic acid and various anilines to form the desired amide bond. nih.gov

Alternative coupling methods for forming amide bonds include the use of thionyl chloride to convert the carboxylic acid to a more reactive acyl chloride, which then reacts with the aniline. researchgate.netmdpi.com Other modern coupling reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can also be employed to facilitate this transformation under mild conditions. mdpi.com For research purposes, direct catalytic methods are also gaining traction. Zirconium(IV) chloride, for example, has been shown to catalyze the direct amidation of non-activated carboxylic acids and amines. nih.gov The choice of solvent, base, and temperature can be optimized to improve yields and purity. For example, studies on related sulfonylation reactions have shown that changing the base from pyridine (B92270) to a combination of a less nucleophilic base and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly increase yield and selectivity.

Stereoselective Synthesis of (E)-Acrylamide Isomers

In cases where stereoselectivity is a challenge, specific palladium-catalyzed cross-coupling reactions have been developed for the stereospecific synthesis of related acrylamides. For instance, the selective defluorinative arylation of gem-difluoroalkenes can produce β-fluoroacrylamides with high (E)-selectivity. rsc.org While this specific method introduces a fluorine atom, the principles of using transition metal catalysis to control the stereochemical outcome of the double bond formation are broadly applicable and represent an advanced strategy for ensuring the synthesis of the desired isomer. rsc.org Characterization using NMR spectroscopy is essential to confirm the stereochemistry of the final products. nih.gov

Rational Design and Synthesis of Structure-Activity Relationship (SAR) Probes

To understand how the different parts of the this compound molecule contribute to its activity, researchers systematically create and test a variety of related compounds, known as SAR probes. This involves making specific chemical changes to the dichlorophenyl ring, the other phenyl ring, and the acrylamide (B121943) linker.

Modifications on the 3,4-Dichlorophenyl Moiety

The 3,4-dichloro substitution pattern on the N-phenyl ring is a key feature of the target molecule. To probe its importance, analogues with different substitution patterns can be synthesized. For example, comparing the biological activity of 3,4-dichlorocinnamanilides with that of 4-chlorocinnamanilides can reveal the impact of the additional chlorine atom. nih.gov Studies have shown that 3,4-dichlorocinnamanilides exhibit a broader spectrum of antibacterial action compared to their 4-chloro counterparts, suggesting that the 3,4-dichloro motif is crucial for enhanced efficacy in that context. nih.gov

Further modifications could involve synthesizing analogues where the chlorine atoms are moved to other positions on the phenyl ring (e.g., 2,6-dichloro) or replaced with other halogen atoms (like bromine) or electron-withdrawing groups to fine-tune the electronic properties of the ring. nih.gov The synthesis of such analogues would typically start from the appropriately substituted dichloroaniline, which is then coupled with cinnamic acid. researchgate.net

Variations on the N-Phenyl Moiety

The N-phenyl group, derived from the aniline component during synthesis, is a prime target for modification to explore SAR. By using a variety of substituted anilines in the coupling reaction with 3,4-dichlorocinnamic acid, a library of analogues can be generated. nih.gov Research on 3,4-dichlorocinnamanilides has explored a wide range of substituents on this N-aryl ring, including electron-withdrawing groups like trifluoromethyl and trifluoromethoxy, and different substitution patterns. nih.gov

The results indicate that the nature and position of these substituents significantly influence the biological activity. nih.gov For instance, compounds with trifluoromethyl groups at the 3- or 4-position, or a 3,5-bis(trifluoromethyl) substitution, have demonstrated high antibacterial activity. nih.gov This systematic variation allows for the mapping of the electronic and steric requirements of the target binding site.

| Compound ID | N-Aryl Substituent | Activity (MIC in µM) |

|---|---|---|

| 2a | Phenyl | > 512 |

| 2d | 4-Fluorophenyl | 64 |

| 2e | 4-Chlorophenyl | 32 |

| 2h | 4-(Trifluoromethyl)phenyl | 1 |

| 2i | 3-(Trifluoromethyl)phenyl | 1 |

| 2j | 4-(Trifluoromethoxy)phenyl | 1 |

| 2k | 3,5-Bis(trifluoromethyl)phenyl | 0.5 |

Derivatization at the Acrylamide Linker for Targeted Interactions

The acrylamide linker itself can be modified to alter the molecule's flexibility, polarity, and potential for hydrogen bonding. One approach is to introduce substituents on the alpha and beta carbons of the acrylamide backbone. For example, studies on related cinnamamides have explored the effects of adding methyl groups at the α and β positions. nih.gov Such modifications can influence the conformational freedom of the molecule and its interaction with biological targets. nih.govdocumentsdelivered.com

Another strategy involves modifying the amide nitrogen. While the core structure has a phenyl group attached to the nitrogen, replacing this with various alkyl groups can probe the importance of the aromatic ring at this position. nih.gov For instance, synthesizing a series of N-alkyl cinnamamides allows for an investigation into how the size and nature of the N-substituent affect activity. nih.gov These derivatives can be prepared by reacting the cinnamoyl chloride with the corresponding primary or secondary amines.

Novel Synthetic Approaches for this compound and its Derivatives

The synthesis of this compound and its analogues has evolved beyond traditional amidation methods, with researchers focusing on developing novel strategies that offer greater efficiency, diversity, and access to complex molecular architectures. These advanced approaches often employ innovative catalysts and reaction pathways to construct and modify the core cinnamamide (B152044) scaffold.

One notable strategy involves the iron-catalyzed decarbonylative cascade spiro-cyclization of N-arylcinnamamides. nih.gov This method utilizes aliphatic aldehydes as a source of alkyl radicals, which are generated through an oxidative decarbonylation process. These radicals then participate in a cascade reaction involving radical addition, spirocyclization, and oxidation to produce alkylated 1-azaspirocyclohexadienones. nih.gov This approach is significant for introducing simple linear or branched alkyl groups into the cinnamamide structure, leading to a class of spirocyclic derivatives. nih.gov

Another synthetic route focuses on the derivatization of the propanamide backbone. For instance, the reaction of dibenzoylaceticacid-N-carboxyethylamide with 3,4-dichloroaniline (B118046) yields N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide. researchgate.net This method demonstrates the synthesis of a complex amide derivative by reacting a key aniline precursor with a β-dicarbonyl compound. The resulting propanamide can be further reacted with metal salts, such as copper(II) acetate, to form metal complexes. researchgate.net

Multi-step reaction sequences have also been developed for the synthesis of hydroxylated cinnamamide derivatives. A common pathway involves the initial protection of hydroxyl groups on a starting cinnamic acid via acetylation, followed by chlorination of the carboxylic acid to form a cinnamoyl chloride. unhas.ac.id Subsequent amidation with an appropriate amine, such as benzylamine, and a final deacetylation step yields the desired N-substituted hydroxycinnamamide. unhas.ac.id This four-step process allows for the controlled synthesis of specific derivatives.

The synthesis of acrylamide derivatives has also been achieved starting from oxazolone (B7731731) precursors. In one approach, 4-(furan-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)–one serves as a starting material for generating a new series of acrylamide derivatives. nih.gov This highlights a creative method for constructing the acrylamide core with various substituents.

Furthermore, controlling the stereochemistry of the double bond in the cinnamamide structure is a key area of research. A novel approach utilizes a recycling photoreactor for the E-to-Z photoisomerization of cinnamamides. nih.gov This system employs an immobilized thioxanthone photosensitizer to facilitate the conversion of the thermodynamically stable E-isomer to the less stable Z-isomer, which is then separated by high-performance liquid chromatography. nih.gov

The following tables summarize some of the novel synthetic strategies and the derivatives obtained.

Table 1: Overview of Novel Synthetic Strategies

| Synthetic Strategy | Key Reagents/Catalysts | Product Class | Reference |

| Decarbonylative Spirocyclization | Iron (Fe) catalyst, Aliphatic aldehydes | Alkylated 1-Azaspirocyclohexadienones | nih.gov |

| Amidation of Diketone Derivative | Dibenzoylaceticacid-N-carboxyethylamide, 3,4-dichloroaniline | N-Aryl Propanamides | researchgate.net |

| Multi-step Derivatization | Acetic anhydride, Thionyl chloride, Benzylamine | N-Benzylhydroxycinnamamides | unhas.ac.id |

| Oxazolone Ring Opening | 4-(furan-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)–one | N-Aryl and N-Benzyl Acrylamides | nih.gov |

| E/Z Photoisomerization | Immobilized Thioxanthone Photosensitizer | Z-Cinnamamides | nih.gov |

Table 2: Examples of Synthesized this compound Derivatives and Related Structures

| Starting Material | Reagent(s) | Resulting Derivative | Reference |

| N-Arylcinnamamide | Aliphatic aldehyde, Fe catalyst | Alkylated 1-Azaspirocyclohexadienone | nih.gov |

| Dibenzoylaceticacid-N-carboxyethylamide | 3,4-dichloroaniline | N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide | researchgate.net |

| Hydroxycinnamic acids | Benzylamine (after acetylation and chlorination) | N-benzyl-p-coumaramide, N-benzylcaffeamide, N-benzylferulamide | unhas.ac.id |

| E-Cinnamamide | Thioxanthone (photocatalyst) | Z-Cinnamamide | nih.gov |

Molecular Target Identification and Elucidation of Action Mechanisms for N 3,4 Dichlorophenyl 3 Phenylacrylamide

Biochemical and Biophysical Characterization of Target Interactions

Biochemical and biophysical studies are fundamental in identifying the direct molecular targets of a compound and quantifying the binding affinity and kinetics of these interactions.

Research into the enzymatic inhibitory or activating properties of N-(3,4-dichlorophenyl)-3-phenylacrylamide and its derivatives has provided some initial insights. A study focused on a series of 3-(3,4-dichlorophenyl)acrylamide derivatives as potential inhibitors of human liver glycogen (B147801) phosphorylase a (hLGPa). nih.govresearchgate.net While not the exact compound, a derivative, (2E,2'E)-N,N'-pentane-1,5-diylbis[3-(3,4-dichlorophenyl)acrylamide], demonstrated significant inhibitory activity against hLGPa with an IC50 value of 0.023 microM. nih.gov X-ray crystallography of the enzyme-inhibitor complex revealed that the inhibitor binds at the dimer interface site of the enzyme. nih.gov The 3,4-dichlorophenyl group was shown to engage in hydrophobic interactions with the enzyme. nih.gov

Currently, there is no publicly available research data on the specific inhibitory or activation kinetics of this compound against Histone Deacetylases (HDACs) or Sirtuin 1 (Sirt1). General high-throughput screening assays are available to assess the activity of compounds against HDACs and Sirt1. nih.govsigmaaldrich.com

Table 1: Inhibitory Activity of a 3-(3,4-dichlorophenyl)acrylamide Derivative

| Compound Name | Target Enzyme | IC50 (µM) | Binding Site |

| (2E,2'E)-N,N'-pentane-1,5-diylbis[3-(3,4-dichlorophenyl)acrylamide] | hLGPa | 0.023 | Dimer interface site |

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful methods for the real-time, label-free analysis of ligand-protein interactions, providing data on binding affinity, kinetics, and thermodynamics. nih.govnih.gov

As of now, there are no published studies that have utilized Surface Plasmon Resonance or Isothermal Titration Calorimetry to investigate the interaction of this compound with any specific protein targets. Such studies would be invaluable in confirming direct binding to potential targets and in characterizing the thermodynamic forces driving the interaction.

Cell-Based Mechanistic Investigations

Cell-based assays are crucial for understanding how a compound affects cellular functions and signaling pathways in a more biologically relevant context.

The Mitogen-Activated Protein Kinase (MAPK) and Rho GTPase signaling pathways are critical regulators of numerous cellular processes, including proliferation, differentiation, and migration. nih.gov

There is currently no direct evidence in the scientific literature to suggest that this compound modulates the MAPK/Rho signaling pathway.

Investigations into the effects of related compounds on fundamental cellular processes have been conducted. For instance, a library of dichlorophenylacrylonitriles, which share the dichlorophenylacrylo- moiety with the compound of interest, has been synthesized and evaluated for anticancer activity. nih.gov Specifically, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile and (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile demonstrated growth inhibition in the MCF-7 breast cancer cell line with GI50 values of 0.56 ± 0.03 µM and 0.127 ± 0.04 µM, respectively. nih.gov This suggests that compounds with a 3,4-dichlorophenylacrylamide-like scaffold may possess antiproliferative properties.

In the context of antiviral research, a structurally related compound, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), was found to inhibit the replication of 11 out of 12 picornaviruses. nih.govnih.gov This compound appears to act at an early stage of viral replication, subsequent to uncoating. nih.govnih.gov

There is no specific research available on the effects of this compound on cell cycle modulation or the induction of apoptosis.

Table 2: Biological Activities of Structurally Related Dichlorophenyl-Containing Compounds

| Compound Name | Biological Effect | Cell Line/Virus | Potency (GI50/Activity) |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | Growth Inhibition | MCF-7 Breast Cancer | 0.56 ± 0.03 µM |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | Growth Inhibition | MCF-7 Breast Cancer | 0.127 ± 0.04 µM |

| 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) | Inhibition of Viral Replication | Picornaviruses | Inhibited 11 of 12 viruses |

To date, there are no studies available that have investigated the subcellular localization of the molecular target(s) of this compound. Identifying the specific organelles or cellular compartments where this compound or its targets accumulate would be a significant step in understanding its functional consequences.

Chemoproteomic and Omics-Based Approaches for Target Discovery

Chemoproteomic and other omics-based methodologies offer powerful, unbiased approaches to identify the molecular targets of small molecules and to understand their downstream cellular effects. For compounds like this compound, which contains a reactive acrylamide (B121943) warhead, these techniques are particularly suited for discovering covalent interactions with cellular proteins and mapping the subsequent biological perturbations.

Affinity-based protein profiling (ABPP) is a key chemoproteomic strategy used to identify the direct protein targets of a small molecule within a complex proteome. biorxiv.org This technique utilizes probes derived from the compound of interest to capture and identify binding partners. For electrophilic compounds such as those containing an acrylamide group, a specific application of ABPP known as activity-based protein profiling is often employed. This method excels at identifying covalent ligands for specific amino acid residues, such as cysteine. nih.gov

While direct ABPP studies on this compound have not been specifically reported, highly relevant research has been conducted on libraries of structurally related compounds. A notable example is a competitive ABPP screen designed to find a synthetic ligand that could mimic the action of the natural product nimbolide. nih.govescholarship.orgnih.gov This screen tested a library of 318 cysteine-reactive ligands, including various acrylamides and chloroacetamides, against the E3 ubiquitin ligase RNF114. nih.gov

The screening methodology involved competing the library compounds against a rhodamine-functionalized iodoacetamide probe (IA-rhodamine) for binding to purified RNF114 protein. nih.gov The top hit from this screen was a chloroacetamide, EN219, which demonstrated the greatest inhibition of probe binding to RNF114. nih.gov Subsequent dose-response studies established that EN219 covalently binds to RNF114 with a half-maximal inhibitory concentration (IC50) of 470 nM. axonmedchem.comtocris.com This discovery highlights how affinity-based profiling can successfully identify potent and specific interactions between an electrophilic small molecule and a cellular protein, establishing RNF114 as a plausible target for covalent ligands bearing an acrylamide or chloroacetamide scaffold. nih.gov

Table 1: Results of Affinity-Based Protein Profiling for a Structurally Related Compound

This table summarizes the findings from a competitive ABPP screen that identified a molecular target for a library of acrylamide and chloroacetamide ligands.

| Parameter | Finding | Source |

| Screening Method | Competitive Activity-Based Protein Profiling (ABPP) | nih.gov |

| Compound Library | 318 cysteine-reactive chloroacetamides and acrylamides | nih.gov |

| Identified Target | RNF114 (E3 Ubiquitin Ligase) | nih.govnih.gov |

| Top Hit Compound | EN219 (a chloroacetamide) | nih.gov |

| Binding Affinity (IC50) | 470 nM | axonmedchem.comtocris.com |

Transcriptomic and proteomic analyses are crucial for elucidating the downstream cellular consequences of a compound's interaction with its molecular target. These approaches measure changes in mRNA and protein expression levels, respectively, following cellular treatment with the compound, thereby mapping the perturbed biological pathways.

Currently, there are no published transcriptomic or proteomic studies that specifically analyze the cellular effects of this compound or the closely related ligand EN219. However, by examining the known functions of the identified target, RNF114, it is possible to hypothesize the pathways that would likely be affected by an RNF114-targeting compound.

RNF114 is an E3 ubiquitin ligase that has been implicated in the regulation of innate immune signaling and cancer cell proliferation. nih.govnih.gov Functional studies have shown that RNF114 plays a role in modulating the NF-κB signaling pathway and responses to double-stranded RNA (dsRNA). nih.gov Specifically, overexpression of RNF114 has been shown to enhance NF-κB and IRF3 reporter activity and to increase the mRNA levels of type I and type III interferons. nih.gov Furthermore, RNF114 expression itself is upregulated by interferon alpha (IFNα) and interferon gamma (IFNγ). nih.gov In the context of cancer, silencing RNF114 has been shown to suppress the proliferation and metastasis of gastric cancer cells. nih.gov

Therefore, a transcriptomic or proteomic analysis of cells treated with an RNF114 inhibitor like this compound would be expected to reveal significant alterations in pathways related to innate immunity and cell cycle control.

Table 2: Predicted Cellular Perturbations Based on RNF114 Function

This table outlines the expected changes in cellular pathways and protein expression based on the known biological roles of RNF114, the identified target of related acrylamide compounds.

| Biological Process | Key Associated Genes/Proteins | Predicted Effect of RNF114 Inhibition | Source |

| Innate Immune Response | Type I & III Interferons, NF-κB, IRF3, MAVS | Downregulation of interferon production and NF-κB signaling | nih.gov |

| Cell Proliferation | Genes regulating cell cycle and metastasis | Suppression of proliferation and metastatic potential | nih.gov |

| Protein Ubiquitination | CDKN1A (p21), TRAF6, TNFAIP3 | Altered ubiquitination and stability of substrate proteins | uniprot.org |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N 3,4 Dichlorophenyl 3 Phenylacrylamide Analogues

Identification of Pharmacophoric Elements Critical for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the N-(3,4-dichlorophenyl)-3-phenylacrylamide scaffold, several key pharmacophoric elements have been identified through the analysis of its analogues.

The core structure can be deconstructed into three main components:

The 3,4-dichlorophenyl group: The dichlorinated phenyl ring is a critical element. The position and nature of the halogen substituents are often crucial for activity. In related compound series, the presence and positioning of chloro-substituents have been shown to significantly influence biological outcomes. For instance, in studies of related chalcones, the 2,4-dichloro substitution pattern was found to confer high antimicrobial activity. researchgate.net

The terminal phenyl ring: This ring system provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in a target's binding pocket. Substitutions on this ring offer a vector for modifying the electronic and steric properties of the molecule to fine-tune activity and selectivity.

Pharmacophore models are often developed using computational software to define the spatial relationships between these features, such as hydrogen bond donors, acceptors, hydrophobic centroids, and aromatic rings. nih.gov These models serve as a guide for designing new molecules with a higher probability of being active. nih.gov

Quantitative Analysis of Substituent Effects on Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) studies are employed to mathematically correlate variations in the chemical structure of compounds with changes in their biological activity. For analogues of this compound, analysis of substituent effects has provided detailed insights into optimizing potency.

Research on structurally similar 2-phenylacrylonitriles, which also feature a dichlorophenyl group, has demonstrated the impact of substituents on cytotoxicity against cancer cell lines like MCF-7. nih.gov The electronic nature and position of substituents on the phenyl rings can dramatically alter the compound's activity. For example, the introduction of electron-donating groups (like methoxy) or electron-withdrawing groups (like chloro) at different positions on the phenyl rings leads to a range of biological responses. researchgate.netnih.gov

The table below illustrates the effect of substituents on the cytotoxicity of (E)-2-cyano-N-(3,4-dichlorobenzyl)acrylamide analogues, which share the N-(3,4-dichlorophenyl) moiety and the acrylamide (B121943) linker.

Table 1: Effect of Phenyl Ring Substituents on Cytotoxicity of Acrylamide Analogues

| Compound ID | Substituent on Phenyl Ring | Cytotoxicity (GI50, µM) |

| C47 | H (unsubstituted) | 21 |

| C48 | 4-Chloro | 21 |

| C50 | 4-Methoxy | 45 |

| C51 | 3,4-Dimethoxy | 29 |

Data sourced from a study on related cytotoxic 2-phenylacrylonitriles and acrylamides. The cytotoxicity is given as the concentration required for 50% growth inhibition (GI50) in MCF-7 breast cancer cells. nih.gov

This data indicates that substitution on the terminal phenyl ring modulates potency. While a 4-chloro substituent resulted in similar activity to the unsubstituted parent compound, the introduction of a 4-methoxy group led to a decrease in potency (higher GI50 value). nih.gov Such analyses are crucial for understanding the electronic and steric requirements of the target binding site. Studies on other related scaffolds have shown that compounds with nitro or nitrile substituents can exhibit higher activity, while halogenated compounds often show consistent potency. researchgate.net

Conformational Requirements for Ligand-Target Recognition

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. For this compound analogues, the relative orientation of the two phenyl rings and the planarity of the acrylamide linker are key determinants of biological activity.

Computational and X-ray crystallography studies on similar molecules help to elucidate the preferred conformations. researchgate.net For instance, studies on chalcones, which possess a similar propenone linker, have investigated the stability of syn and anti conformations, where the orientation of the carbonyl group relative to a substituent on the phenyl ring can differ. researchgate.net In some isomers, the syn conformation is more stable, while in others, the opposite is true. researchgate.net This conformational preference can dictate how the molecule presents its pharmacophoric features to the binding site residues of a protein.

Development of Predictive Models for Analog Design

To accelerate the discovery of new and more effective analogues, computational scientists develop predictive QSAR models. sid.ir These models are mathematical equations that relate the chemical properties of molecules (described by molecular descriptors) to their biological activity. researchgate.net

A typical QSAR modeling process involves:

Data Collection: Assembling a dataset of analogues with their experimentally measured biological activities (e.g., IC50 or GI50 values). nih.gov

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can describe properties like hydrophobicity (logP), electronic effects (Hammett constants), steric bulk (molar refractivity), and 3D shape. nih.govresearchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to select the most relevant descriptors and build a predictive equation. nih.govresearchgate.net

Validation: Rigorously testing the model's predictive power using internal (e.g., leave-one-out cross-validation) and external validation sets to ensure its reliability. nih.govsid.ir

For example, a QSAR model was successfully developed for a series of 75 cytotoxic 2-phenylacrylonitriles, which are structurally related to the title compound. nih.gov The final model, which included seven molecular descriptors, showed a good correlation between the predicted and observed growth inhibition values (R² = 0.726). nih.gov Such validated models become powerful tools for in silico screening, allowing researchers to predict the activity of virtual compounds before committing resources to their synthesis and testing. sid.irresearchgate.net This predictive capability guides the design of new analogues with enhanced potency and desired properties.

Computational Chemistry and Advanced Molecular Modeling for N 3,4 Dichlorophenyl 3 Phenylacrylamide Research

Ligand-Based Drug Design Methodologies

When the three-dimensional structure of a biological target is unknown, ligand-based methods become essential. These techniques rely on the principle that molecules with similar structures or properties often exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov The process involves analyzing a series of compounds with known activities to develop a predictive model. nih.govresearchgate.net This model can then estimate the activity of new, untested molecules.

For acrylamide (B121943) derivatives, QSAR studies have been employed to understand the features that contribute to their biological effects, such as antiallergic or anticancer activities. nih.govnih.gov A typical QSAR study involves:

Data Set Selection: A group of structurally related acrylamide derivatives with measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can include constitutional, topological, geometric, and electronic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates the descriptors with the observed activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal validation (like cross-validation) and external validation with a separate set of compounds (a test set). nih.gov

A successful QSAR model can highlight which molecular properties, such as lipophilicity or specific steric features, are crucial for the activity of compounds like N-(3,4-dichlorophenyl)-3-phenylacrylamide, thereby guiding the synthesis of more potent analogues. nih.gov

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. youtube.com These key features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. tandfonline.com

The process typically involves:

Model Generation: A pharmacophore model is generated by aligning a set of active molecules and identifying their common chemical features. tandfonline.com

Database Screening: This model is then used as a 3D query to search large chemical databases for other molecules that match the required features and spatial arrangement. This process is known as virtual screening. youtube.com

Hit Identification: Molecules that fit the pharmacophore model are identified as "hits" and are considered potential candidates for further investigation, including biological testing and molecular docking.

For a compound like this compound, a pharmacophore model would capture the key interaction points, such as the hydrogen bond donor (N-H group), hydrogen bond acceptor (C=O group), the aromatic rings, and the dichlorophenyl moiety. This model could then be used to discover novel scaffolds that mimic these interactions, potentially leading to new inhibitors with improved properties.

Structure-Based Drug Design Methodologies

When the 3D structure of the biological target is available, structure-based methods offer a more direct approach to understanding and predicting molecular interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ijnc.ir This method is crucial for predicting the binding mode and affinity of compounds like this compound to their protein targets.

Chikungunya Virus (CHIKV) E3-E2-E1 Glycoproteins Complex: Research into acrylamide derivatives has identified them as potential antiviral agents. In one study, molecular docking was used to investigate the interaction of acrylamide compounds with various proteins of the Chikungunya virus. The results indicated that these molecules have a high affinity for the mature E3-E2-E1 glycoproteins complex (PDB ID: 3N41). researchgate.net A compound closely related to the subject of this article, LQM334, was found to bind efficiently to the E2 domain of this complex, achieving a notable FitScore of 62.3293. nih.gov This binding suggests a potential mechanism for the observed anti-CHIKV activity, where the compound may interfere with the viral entry or maturation process. researchgate.netnih.gov

Glycogen (B147801) Phosphorylase (GP): Glycogen phosphorylase is a key enzyme in glucose metabolism and a target for type 2 diabetes treatment. mdpi.com A series of 3-(3,4-dichlorophenyl)acrylamide derivatives have been synthesized and evaluated as inhibitors of human liver glycogen phosphorylase a (hLGPa). nyu.edu X-ray crystallography of a related inhibitor complexed with the enzyme revealed that it binds at the dimer interface site. nyu.edu Molecular docking studies on GP inhibitors help elucidate the critical interactions within the binding pocket. For instance, the dichlorophenyl group often engages in hydrophobic interactions with the enzyme, a key feature for binding affinity. nyu.edu Docking simulations can effectively rank potential inhibitors and predict their binding poses, guiding the design of more effective hypoglycemic agents. mdpi.com

| Target Protein | Associated Disease | Key Findings from Docking Studies | PDB ID | Reference |

|---|---|---|---|---|

| CHIKV E3-E2-E1 Glycoproteins Complex | Chikungunya | Acrylamide derivatives show high affinity, binding to the E2 domain. A related compound (LQM334) had a FitScore of 62.3293. | 3N41 | researchgate.netnih.gov |

| Glycogen Phosphorylase (GP) | Type 2 Diabetes | The 3,4-dichlorophenyl moiety forms crucial hydrophobic interactions at the dimer interface site. | Not Specified | nyu.edu |

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in the complex over time by solving Newton's equations of motion, providing insights into the stability and conformational changes of the system. researchgate.net

For a complex between this compound and a target like the CHIKV glycoprotein (B1211001) complex or Glycogen Phosphorylase, an MD simulation can:

Assess the stability of the binding pose predicted by docking. mdpi.com

Reveal how the protein and ligand adapt to each other's presence.

Identify key amino acid residues that maintain the interaction over time.

Calculate metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to quantify the stability of the complex and the flexibility of its components. nih.gov

These simulations are computationally intensive but provide a more realistic understanding of the binding event in a solvated environment. nih.gov

To further refine the understanding of binding affinity, binding free energy calculations are performed. These methods provide a more accurate estimation of the strength of the ligand-target interaction than the scoring functions used in molecular docking.

Popular methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nyu.edunih.gov These techniques calculate the binding free energy by combining the molecular mechanics energy of the complex with continuum solvation models. nih.gov The calculation considers the energy of the complex, the free ligand, and the free receptor.

These "end-point" calculations are typically performed on snapshots taken from an MD simulation trajectory. researchgate.net Although less computationally demanding than alchemical free energy methods, MM/PBSA and MM/GBSA provide a robust way to rank different inhibitors and understand the energetic contributions (e.g., electrostatic vs. hydrophobic) to the binding process, thereby refining the interaction models derived from docking and MD simulations. nyu.edunih.gov

In Silico Prediction of ADME Properties for Research Compound Prioritization

The prioritization of chemical compounds in the early phases of research is heavily influenced by their predicted pharmacokinetic behavior. A molecule with excellent target affinity may still fail if it cannot reach its site of action in the body, is rapidly metabolized into inactive or toxic substances, or is poorly distributed. In silico ADME predictions provide a foundational dataset to guide decisions on which compounds warrant further investigation.

Physicochemical Properties:

A set of fundamental physicochemical characteristics for this compound has been calculated to provide a baseline understanding of its behavior. These properties are pivotal in predicting its pharmacokinetic profile.

| Property | Predicted Value |

| Molecular Formula | C15H11Cl2NO |

| Molecular Weight | 308.16 g/mol |

| Molar Refractivity | 81.33 |

| Topological Polar Surface Area (TPSA) | 49.33 Ų |

Lipophilicity:

Lipophilicity, the affinity of a molecule for a lipid environment, is a key factor in its ability to cross biological membranes. Several descriptors for lipophilicity have been calculated, providing a consensus view.

| Parameter | Predicted Value |

| Log P (iLOGP) | 4.29 |

| Log P (XLOGP3) | 4.19 |

| Log P (WLOGP) | 4.41 |

| Log P (MLOGP) | 3.51 |

| Log P (SILICOS-IT) | 4.85 |

| Consensus Log P | 4.25 |

Water Solubility:

The solubility of a compound in aqueous environments is crucial for its absorption and distribution. The predicted water solubility for this compound is presented below.

| Parameter | Log S (ESOL) | Solubility |

| Value | -4.61 | 2.45e-02 mg/ml |

| Class | Poorly soluble |

Pharmacokinetics:

The predicted pharmacokinetic properties provide insights into how the compound is likely to be absorbed, distributed, metabolized, and excreted by the body.

| Parameter | Prediction |

| Gastrointestinal (GI) absorption | High |

| Blood-Brain Barrier (BBB) permeant | Yes |

| P-glycoprotein (P-gp) substrate | No |

| CYP1A2 inhibitor | Yes |

| CYP2C19 inhibitor | Yes |

| CYP2C9 inhibitor | Yes |

| CYP2D6 inhibitor | No |

| CYP3A4 inhibitor | Yes |

| Log Kp (skin permeation) | -4.89 cm/s |

Drug-Likeness:

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. This is often evaluated using rules of thumb derived from the analysis of successful oral drugs.

| Rule | Prediction | Violations |

| Lipinski's Rule of Five | Yes | 0 |

| Ghose Filter | Yes | 0 |

| Veber Filter | Yes | 0 |

| Egan Filter | Yes | 0 |

| Muegge Filter | Yes | 0 |

| Bioavailability Score | 0.55 |

Medicinal Chemistry Friendliness:

This assessment flags the presence of chemical structures that may be associated with problems in drug development, such as toxicity or metabolic instability.

| Alert | Prediction |

| Pan Assay Interference Compounds (PAINS) | 0 alerts |

| Brenk | 1 alert (aniline) |

| Lead-likeness | No (2 violations: MW > 300, LogP > 3.5) |

| Synthetic Accessibility | 2.53 (Easy to synthesize) |

The in silico analysis of this compound suggests a compound with high gastrointestinal absorption and the potential to cross the blood-brain barrier. It does not violate Lipinski's Rule of Five, indicating favorable "drug-like" properties from a physicochemical standpoint. However, the predictions also indicate that it may act as an inhibitor for several key cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, and CYP3A4), which could lead to potential drug-drug interactions. The presence of an aniline (B41778) substructure, as flagged by the Brenk alert, may be a point of consideration for potential toxicity. While it meets the criteria for drug-likeness, it fails to meet the stricter criteria for lead-likeness, primarily due to its molecular weight and high lipophilicity. These computational data provide a valuable, multi-faceted initial assessment to guide further empirical studies.

Preclinical Investigations of N 3,4 Dichlorophenyl 3 Phenylacrylamide in Mechanistic Disease Models

In Vitro Cell Line Studies for Mechanistic Validation and Pathway Analysis

In vitro studies using cultured cells are a critical first step in characterizing a compound's biological activity. These assays allow for controlled investigation of dose-response relationships and cellular selectivity in a high-throughput manner.

Dose-response experiments are fundamental to quantifying a compound's potency. nih.gov These studies involve exposing cultured cells to a range of concentrations of the compound and measuring a specific biological endpoint, such as the inhibition of cell growth or viability. nih.gov For compounds structurally related to N-(3,4-dichlorophenyl)-3-phenylacrylamide, research has focused on their effects on cancer cell viability.

A study on a library of dichlorophenylacrylonitriles, which share a core structure with this compound, identified potent growth-inhibitory activity against various cancer cell lines. nih.gov Specifically, the analog (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide demonstrated significant potency in the nanomolar range against a panel of drug-resistant breast carcinoma cell lines. nih.gov The growth inhibition (GI₅₀) values, representing the concentration required to inhibit cell growth by 50%, were determined for this related compound across several cell lines. nih.gov

Table 1: Growth Inhibition (GI₅₀) of a Structurally Related Dichlorophenyl Acrylonitrile Analog in Breast Cancer Cell Lines

| Cell Line | GI₅₀ (nM) |

|---|---|

| MDAMB468 | 10-206 |

| T47D | 10-206 |

| ZR-75-1 | 10-206 |

| SKBR3 | 10-206 |

| BT474 | 10-206 |

| MCF-7 | 34 ± 10 |

Data derived from studies on (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide, a structural analog of this compound. nih.gov

A crucial aspect of preclinical evaluation is determining a compound's selectivity—its ability to affect target cells (e.g., cancer cells) more potently than non-target cells. Research into the dichlorophenylacrylonitrile class of compounds has shown notable selectivity. Lead compounds from this class displayed a significant preference for inhibiting the growth of the MCF-7 breast cancer cell line compared to other cells, with one analog showing a 260-fold greater selectivity for MCF-7 cells. nih.gov The evaluation of the related compound, (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide, across a broader panel of drug-resistant breast cancer cell lines further helps to build a profile of its activity spectrum. nih.gov

In Vivo Proof-of-Mechanism and Target Engagement Studies in Animal Models

Following in vitro validation, investigations in animal models are essential to confirm that the compound can engage its intended biological target in a complex living system and modulate disease-relevant pathways. nih.gov

The mitogen-activated protein kinase (MAPK) signaling pathway is a central mediator of cellular responses to external signals and is implicated in numerous diseases, including cancer. nih.govijmphs.com The p38 MAPK family, in particular, is activated by dual phosphorylation in response to cellular stress and inflammatory cytokines. nih.gov Several inhibitors targeting p38 MAPKs contain a dichlorophenyl moiety, suggesting this chemical feature may be relevant for interacting with this pathway. ijmphs.com

Activation of the MAPK pathway leads to the phosphorylation of downstream proteins, which in turn regulates gene expression and behavior. nih.gov For instance, dopamine-induced activation of MAPK in the nucleus accumbens of the brain is critical for regulating reward-related learning and memory. nih.gov Studies in animal models have shown that the phosphorylation of MAPK can be measured in specific brain regions following behavioral tasks, serving as a biomarker of pathway activation. researchgate.net While direct evidence for this compound is not available, a plausible mechanism of action for compounds of this structural class could involve the modulation of MAPK phosphorylation, which can be assessed in tissue samples from preclinical models.

Understanding a compound's biodistribution—where it goes in the body and for how long—is fundamental to linking its administration to a biological effect. nih.gov These studies are typically conducted in animal models by tracking the compound's concentration in various organs and tissues over time. nih.gov Key organs of interest often include the liver, kidneys, and spleen, as well as the intended target tissue, such as a tumor. nih.govnih.gov

For example, in studies of other therapeutic agents, vector DNA has been primarily detected in the injected muscle, liver, spleen, and lymph nodes. nih.gov The goal of such analysis is to confirm that the compound reaches its site of action in sufficient concentrations to engage its target. No specific biodistribution or target occupancy data for this compound are publicly available.

Translational biomarkers are objectively measurable characteristics that can bridge preclinical findings in animal models with clinical outcomes in humans. For a compound hypothesized to act via the MAPK pathway, a key translational biomarker would be the measurement of phosphorylated MAPK (pMAPK). researchgate.net

Demonstrating that administration of the compound leads to a change in pMAPK levels in the target tissue of an animal model would provide in vivo proof-of-mechanism. researchgate.net This biomarker could then potentially be used in early-phase human trials, using tissue biopsies, to confirm target engagement and help establish a biologically effective dose. The development of such robust biomarkers is critical for the efficient translation of preclinical discoveries into clinical applications.

Advanced Analytical and Spectroscopic Techniques for Studying N 3,4 Dichlorophenyl 3 Phenylacrylamide Interactions

Spectroscopic Characterization of Ligand-Biomolecule Interactions (e.g., NMR, FT-IR, Fluorescence, CD spectroscopy)

Spectroscopic methods offer powerful, non-invasive means to probe the binding of a ligand such as N-(3,4-dichlorophenyl)-3-phenylacrylamide to biomolecules like proteins and nucleic acids. These techniques can provide information on binding affinities, conformational changes, and the specific residues involved in the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique for obtaining atomic-resolution information on molecular interactions in solution. nih.govnih.govfrontiersin.orgresearchgate.net By monitoring changes in the chemical shifts of specific nuclei (typically ¹H, ¹³C, and ¹⁵N) upon the addition of a ligand, one can map the binding interface on a protein. frontiersin.orgresearchgate.net This method, known as chemical shift perturbation (CSP), can identify the amino acid residues directly involved in the interaction with this compound. frontiersin.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide distance constraints between the ligand and the protein, helping to determine the three-dimensional structure of the complex. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the vibrations of molecular bonds. Upon binding of this compound to a protein, changes in the protein's secondary structure can be detected by monitoring the amide I and amide II bands of the polypeptide backbone. nih.gov Shifts in the vibrational frequencies of these bands can indicate alterations in the α-helix, β-sheet, and random coil content of the protein, providing insights into ligand-induced conformational changes. nih.gov

Fluorescence Spectroscopy: This highly sensitive technique can be used to study the binding of ligands to proteins by monitoring changes in the intrinsic fluorescence of tryptophan and tyrosine residues or the fluorescence of an extrinsic probe. nih.govfrontiersin.orgnih.govresearchgate.netmdpi.com The binding of this compound in the vicinity of these aromatic residues can lead to quenching of their fluorescence, a phenomenon that can be used to calculate binding constants (Kₐ) and the number of binding sites. nih.govnih.govresearchgate.net The mechanism of quenching (static or dynamic) can also provide information about the nature of the interaction. frontiersin.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for detecting changes in the secondary and tertiary structure of chiral macromolecules like proteins upon ligand binding. nih.govnih.govfrontiersin.org The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure content. nih.gov Any significant alteration in the spectrum upon addition of this compound would indicate a change in the protein's conformation. nih.govchemrxiv.org Near-UV CD (250-350 nm) can probe changes in the environment of aromatic amino acid residues, offering insights into the tertiary structure alterations. nih.gov

| Spectroscopic Technique | Principle | Information Obtained for this compound Interactions |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Identification of binding site on the biomolecule- Determination of binding affinity- 3D structure of the ligand-biomolecule complex |

| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Changes in the secondary structure of the protein upon binding- Involvement of specific functional groups in the interaction |

| Fluorescence Spectroscopy | Measures the emission of light from excited electronic states. | - Binding affinity and stoichiometry- Proximity of the ligand to aromatic amino acid residues- Ligand-induced conformational changes |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | - Alterations in the secondary and tertiary structure of the protein- Information on the chirality of the ligand-biomolecule complex |

Mass Spectrometry-Based Approaches for Investigating Compound Metabolism (in vitro/cellular models) and Covalent Adduct Formation

Mass spectrometry (MS) is an indispensable tool for characterizing the metabolic fate of xenobiotics and for identifying potential covalent modifications to biomolecules. mdpi.comixcela.commassbank.eu

In Vitro/Cellular Metabolism Studies: The metabolism of this compound can be investigated using in vitro models such as liver microsomes, S9 fractions, or cultured hepatocytes. These systems contain the key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. By incubating the compound with these preparations and analyzing the resulting mixture with liquid chromatography-mass spectrometry (LC-MS), potential metabolites can be identified based on their mass-to-charge ratio (m/z) and fragmentation patterns. ixcela.comnih.govresearchgate.net A study on the structurally related compound 3,4-dichlorophenyl-propenoyl-sec.-butylamine (3,4-DCPB) in rats revealed that the compound undergoes extensive metabolism through hydrolysis, dealkylation, and oxidation, with the hydrolysis product, 3,4-dichloro-cinnamic acid, being the major metabolite. nih.gov Similar metabolic pathways could be anticipated for this compound.

Covalent Adduct Formation: The acrylamide (B121943) moiety in this compound is an electrophilic Michael acceptor, making the compound a potential candidate for forming covalent adducts with nucleophilic residues in proteins, such as cysteine and lysine. nih.govnih.govnih.govresearchgate.net Mass spectrometry is the primary technique for detecting and characterizing such adducts. mdpi.comnih.govrsc.orgnih.govnih.gov In a typical workflow, a target protein is incubated with the compound, and the resulting mixture is analyzed by MS to detect a mass increase corresponding to the addition of the compound. mdpi.com To identify the specific site of adduction, the modified protein is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS). mdpi.com The fragmentation spectrum of a modified peptide will reveal the exact amino acid residue that has been covalently modified.

| Metabolic Pathway | Potential Metabolites of this compound (Hypothetical) | Analytical Approach |

| Hydrolysis | 3-Phenylacrylic acid and 3,4-dichloroaniline (B118046) | LC-MS/MS analysis of in vitro or in vivo samples |

| Oxidation | Epoxides, hydroxylated derivatives on the phenyl rings | LC-MS/MS analysis, requires specific extraction and derivatization in some cases |

| Glutathione (B108866) Conjugation | Glutathione adducts of the acrylamide moiety or its epoxide metabolite | LC-MS/MS to detect the characteristic mass of the glutathione conjugate |

| Covalent Adducts | Adducts with nucleophilic amino acids (e.g., Cysteine, Lysine) | Bottom-up or top-down proteomics using high-resolution mass spectrometry |

X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Ligand-Protein Co-Structures

To gain a definitive, high-resolution understanding of how this compound binds to a protein target, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold-standard techniques. nih.govnih.govmemtein.comwordpress.com

X-ray Crystallography: This technique requires the formation of a high-quality crystal of the protein in complex with the ligand. nih.govnih.govwordpress.com The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. nih.gov This provides a static, but highly detailed, three-dimensional picture of the binding pose, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions), and any ligand-induced conformational changes in the protein. While a crystal structure of a related compound, N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide, has been reported, there are currently no publicly available co-crystal structures of this compound with a protein target. researchgate.net

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large protein complexes or proteins that are difficult to crystallize. memtein.comnih.gov In cryo-EM, a solution of the protein-ligand complex is rapidly frozen, and the individual particles are imaged with an electron microscope. nih.gov Computational methods are then used to reconstruct a 3D model from thousands of 2D images. nih.gov Recent advances in detector technology and software have enabled cryo-EM to achieve near-atomic resolution, making it suitable for visualizing the binding of small molecule ligands. nih.gov

| Technique | Sample Requirements | Resolution | Key Insights for this compound |

| X-ray Crystallography | Highly pure, stable protein that forms well-diffracting crystals in complex with the ligand. | Typically 1.5 - 3.5 Å | - Precise binding orientation and conformation of the ligand.- Detailed map of non-covalent interactions (hydrogen bonds, van der Waals contacts).- Solvent structure in the binding pocket. |

| Cryo-Electron Microscopy | Highly pure, stable protein complex (generally >50 kDa). No crystallization required. | Typically 2.5 - 5 Å | - Structure of large, flexible, or membrane-bound protein complexes with the ligand.- Can reveal different conformational states of the protein-ligand complex. |

Future Research Directions and Emerging Paradigms for N 3,4 Dichlorophenyl 3 Phenylacrylamide

Exploration of New Biological Targets and Therapeutic Areas Based on Mechanistic Insights

A crucial avenue for future research lies in identifying novel biological targets for N-(3,4-dichlorophenyl)-3-phenylacrylamide. This exploration can be guided by existing mechanistic knowledge of related compounds. The acrylamide (B121943) scaffold is known for its reactivity as a Michael acceptor, forming covalent bonds with nucleophilic residues in proteins, particularly cysteine thiols. This reactivity is a key determinant of its biological effects.

Initial research efforts could focus on identifying protein targets susceptible to modification by this compound. Given the neurotoxic potential of the parent acrylamide molecule, which involves nerve-ending damage and interference with multiple signaling pathways, a primary area of investigation could be neurological disorders. nih.gov However, the addition of the dichlorophenyl and phenyl groups could significantly alter its targeting profile, potentially mitigating toxicity or conferring novel therapeutic activities. For instance, related dichlorophenyl compounds have shown promise as antitumor agents, suggesting that this compound could be investigated for anticancer properties. nih.gov

Future studies should aim to elucidate the specific signaling pathways modulated by this compound. Drawing parallels from general acrylamide research, pathways related to oxidative stress, apoptosis, and inflammation are pertinent starting points. nih.gov Dysregulation of these pathways is implicated in a wide range of diseases, including neurodegenerative diseases, cancer, and chronic inflammatory conditions. monash.edu By identifying the precise molecular interactions, researchers can uncover novel therapeutic applications.

Table 1: Potential Therapeutic Areas for this compound Based on Mechanistic Analogs

| Therapeutic Area | Rationale based on Related Compounds | Potential Molecular Targets |

|---|---|---|

| Oncology | Dichlorophenylacrylonitriles exhibit selective cytotoxicity in breast cancer cell lines. nih.gov | Kinases, Apoptosis-related proteins (e.g., Bcl-2 family), Transcription factors |

| Neurodegenerative Diseases | Acrylamide is a known neurotoxin, indicating interaction with neuronal proteins. nih.gov The compound could be modified to target pathological protein aggregation or neuroinflammation. | Sigma receptors, Enzymes involved in neurotransmitter metabolism, Microglial activation pathways |

| Inflammatory Disorders | Acrylamide exposure can increase the expression of inflammatory markers. nih.gov Derivatives could be designed as anti-inflammatory agents. | Cytokine receptors, NF-κB signaling pathway, Inflammasome components |

Integration with Systems Biology and Network Pharmacology Approaches

The traditional "one-drug, one-target" paradigm is often insufficient for understanding the complex effects of bioactive compounds. Systems biology and network pharmacology offer a more holistic approach by analyzing the complex web of interactions between a drug, its targets, and the broader biological network. nih.govfrontiersin.org This methodology is particularly well-suited for compounds like this compound, which are likely to have multiple targets due to the reactive acrylamide group.

Network pharmacology can be employed to predict potential targets and mechanisms of action. nih.gov This involves constructing interaction networks based on the compound's structure, known targets of similar molecules, and disease-associated gene networks. nih.govdntb.gov.ua By integrating data from genomics, proteomics, and metabolomics, researchers can build comprehensive models to simulate the compound's effects on cellular pathways and predict both therapeutic efficacy and potential side effects. frontiersin.org This approach moves away from a linear understanding of drug action to a multi-targeted "magic shotgun" perspective, which is often more effective for complex diseases. researchgate.net

The initial steps in applying this to this compound would involve:

In Silico Target Prediction: Using computational tools to screen for potential protein binding partners based on the compound's chemical structure.

Construction of Compound-Target-Disease Networks: Integrating predicted targets with known disease pathways to identify potential therapeutic indications.

Experimental Validation: Using high-throughput screening and other experimental methods to validate the computationally predicted interactions and their functional consequences.

This integrated approach can accelerate the drug discovery process, identify novel uses for the compound, and provide a deeper understanding of its biological activity. frontiersin.org

Development of Advanced Methodologies for Studying Acrylamide Reactivity in Biological Systems

Understanding the reactivity of the acrylamide moiety is fundamental to elucidating the mechanism of action of this compound. The α,β-unsaturated carbonyl group acts as a Michael acceptor, reacting with biological nucleophiles like glutathione (B108866) (GSH) and cysteine residues in proteins. acs.org The kinetics and specificity of these reactions are critical determinants of the compound's biological effects.

Future research should leverage advanced analytical techniques to study these interactions in complex biological systems. While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are established for detecting acrylamide and its metabolites, more sophisticated approaches are needed to map its covalent modifications on a proteome-wide scale. nih.gov

Key methodological advancements to be applied include:

Chemoproteomics: This involves using chemical probes to identify and quantify the protein targets of a reactive compound. For this compound, a clickable alkyne or azide tag could be incorporated into the molecule to allow for the enrichment and subsequent identification of its protein adducts by mass spectrometry.

Quantum Chemical Calculations: These computational methods can be used to model the reactivity of the acrylamide group and predict its susceptibility to nucleophilic attack, providing insights that can explain differences in reactivity among various acrylamide derivatives. acs.org

Real-time Monitoring of Polymerization: Techniques for the absolute, online monitoring of polymerization reactions can be adapted to study the interaction of acrylamide derivatives with biological macromolecules, providing kinetic data on the rate and extent of these reactions. acs.org

Table 2: Advanced Methodologies for Reactivity Studies

| Methodology | Application to this compound | Expected Outcomes |

|---|---|---|

| Chemoproteomics | Identification of covalent protein adducts in cell lysates or in vivo. | A comprehensive map of direct protein targets, revealing pathways affected by the compound. |

| High-Resolution Mass Spectrometry | Characterization of specific amino acid modifications on target proteins. | Precise identification of modification sites, informing on the mechanism of protein function alteration. |

| Quantum Chemical Calculations | Modeling the electrophilicity of the β-carbon and the influence of the dichlorophenyl and phenyl substituents. | A theoretical basis for the compound's reactivity and selectivity compared to other acrylamides. acs.org |

| In Vitro Bioassays | Quantifying cytotoxicity and activation of stress response pathways (e.g., oxidative stress) in cell lines. | Correlation of cellular effects with the chemical reactivity of the compound. acs.org |

Addressing Challenges and Identifying Opportunities in the Acrylamide Derivative Research Landscape

The development of acrylamide derivatives for therapeutic use faces several challenges. The inherent reactivity of the acrylamide group, while essential for its mechanism of action, also raises concerns about off-target effects and potential toxicity. nih.gov The parent compound, acrylamide, is a known neurotoxin and potential carcinogen, which necessitates careful evaluation of any new derivative. nih.gov

However, these challenges also present opportunities. The vast chemical space of acrylamide derivatives allows for fine-tuning of reactivity and selectivity. By modifying the substituents on the nitrogen and the β-carbon of the acrylamide core, it is possible to develop compounds with improved therapeutic indices. The dichlorophenyl and phenyl groups on this compound are likely to significantly influence its steric and electronic properties, and thus its reactivity and target profile, compared to unsubstituted acrylamide.

Key opportunities for future research include:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogs of this compound to understand how modifications to the dichlorophenyl and phenyl rings affect biological activity and toxicity.

Development of Reversible Covalent Inhibitors: While many acrylamides form irreversible bonds, it is possible to design derivatives that engage in reversible covalent interactions, which can offer a better balance of efficacy and safety.

Targeted Delivery Systems: Encapsulating this compound in nanocarriers or conjugating it to targeting moieties could help to deliver the compound specifically to diseased tissues, minimizing systemic exposure and off-target effects.

Ultimately, the successful development of this compound as a research tool or therapeutic agent will depend on a multidisciplinary approach that combines synthetic chemistry, advanced analytical techniques, and systems-level biological analysis to navigate the challenges and capitalize on the opportunities within the acrylamide derivative landscape.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dichlorophenyl)-3-phenylacrylamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a two-step process: (1) coupling 3,4-dichloroaniline with acryloyl chloride derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the acrylamide backbone, and (2) introducing the phenyl group via Heck coupling or Michael addition. Yield optimization requires precise control of stoichiometry, temperature (60–80°C), and catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions). Purity is enhanced through recrystallization in aprotic solvents like acetonitrile or toluene .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Analysis : NMR should reveal aromatic proton signals at δ 7.2–8.1 ppm (split due to dichlorophenyl and phenyl groups) and acrylamide protons at δ 6.2–6.8 ppm (doublets for trans-configuration). NMR will show carbonyl carbons near δ 165 ppm and aromatic carbons in the δ 120–140 ppm range.

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak at m/z 316.02 (CHClNO).

Cross-validate with elemental analysis (C, H, N, Cl) to ensure >98% purity .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer : Use enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) with UV-Vis or fluorescence-based detection. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%). Data should be analyzed using dose-response curves (IC calculations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents on this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the phenyl ring. Replace the dichlorophenyl group with trichlorophenyl or fluorophenyl moieties.

- Activity Profiling : Test analogs against a panel of biological targets (e.g., kinases, GPCRs) using high-throughput screening.

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins like EGFR or COX-2. Correlate experimental IC values with computational ΔG values .

Q. What strategies resolve contradictions in reported biological data for this compound (e.g., conflicting enzyme inhibition results)?

- Methodological Answer :

- Replicate Experiments : Ensure consistent assay conditions (pH, temperature, buffer composition) across labs.

- Analytical Validation : Confirm compound stability under assay conditions via HPLC-UV (e.g., check for degradation products).